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molecular formula C9H9B B1608417 1-Bromo-4-(1-propen-2-yl)benzene CAS No. 6888-79-5

1-Bromo-4-(1-propen-2-yl)benzene

Cat. No. B1608417
M. Wt: 197.07 g/mol
InChI Key: OGVFUFNUTOTCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07259183B2

Procedure details

To a solution of diethyl zinc (20.30 ml, 1M solution in hexane, 20.30 mmol) in DCM (25 ml) at 0° C. was added a solution of trifluoroacetic acid (1.56 ml, 20.30 mmol) in DCM (10 ml) dropwise. The mixture was stirred at 0° C. for 20 min and then a solution of CH2I2 (1.64 ml, 20.30 mmol) in DCM (10 ml) was added. After stirring for an additional 20 min a solution of 1-bromo-4-isopropenylbenzene (346 mg, 1.76 mmol) in DCM (10 ml) was added. The reaction mixture was slowly warmed to rt and stirring was continued for 16 h. Pentane was added and the mixture was washed with 1M HCl, sat. NaHCO3, sat. Na2SO3 and brine. The organic layer was dried (MgSO4), filtered, concentrated in vacuo to give a residue which was purified by flash column chromatography (100% pentane). The product (2.12 g, 86%) was isolated as a 4:1 mixture of product to methyleneiodide as a colorless oil. 1H NMR (CDCl3, 300 MHz): δ 7.38 (d, J=8.5 Hz, 2H), 7.12 (d, J=8.5 Hz, 2H), 1.37 (s, 3H), 0.84-0.79 (m, 2H), 0.76-0.71 (m, 2H).
Quantity
20.3 mL
Type
reactant
Reaction Step One
Quantity
1.56 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.64 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
346 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
86%

Identifiers

REACTION_CXSMILES
[CH2:1]([Zn]CC)C.FC(F)(F)C(O)=O.C(I)I.[Br:16][C:17]1[CH:22]=[CH:21][C:20]([C:23]([CH3:25])=[CH2:24])=[CH:19][CH:18]=1>C(Cl)Cl.CCCCC>[Br:16][C:17]1[CH:22]=[CH:21][C:20]([C:23]2([CH3:1])[CH2:25][CH2:24]2)=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
20.3 mL
Type
reactant
Smiles
C(C)[Zn]CC
Name
Quantity
1.56 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.64 mL
Type
reactant
Smiles
C(I)I
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
346 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(=C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was slowly warmed to rt
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 16 h
Duration
16 h
WASH
Type
WASH
Details
the mixture was washed with 1M HCl, sat. NaHCO3, sat. Na2SO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (100% pentane)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.12 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 570.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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